molecular formula C13H18O3 B14024870 Ethyl 5-isopropoxy-2-methylbenzoate

Ethyl 5-isopropoxy-2-methylbenzoate

Cat. No.: B14024870
M. Wt: 222.28 g/mol
InChI Key: MUIAZGYVXGFOOE-UHFFFAOYSA-N
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Description

Ethyl 5-isopropoxy-2-methylbenzoate (CAS 2586127-59-3) is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This ester is a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. It is particularly useful for constructing more complex molecules due to the presence of both an ester and an isopropoxy ether group on the aromatic ring . The compound is a clear, colorless to pale yellow liquid and should be stored in a cool, well-ventilated place with the container tightly closed . As a chemical intermediate, it plays a role in the synthesis of various target compounds, analogous to the use of similar ethyl benzoate esters in the synthesis of specialized carboxylic acids . Researchers value this compound for its application in developing new chemical entities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling. Hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-methyl-5-propan-2-yloxybenzoate

InChI

InChI=1S/C13H18O3/c1-5-15-13(14)12-8-11(16-9(2)3)7-6-10(12)4/h6-9H,5H2,1-4H3

InChI Key

MUIAZGYVXGFOOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC(C)C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often starts from hydroxy-substituted methyl or ethyl benzoates, such as 5-hydroxy-2-methylbenzoic acid or its ester derivatives. The hydroxy group at the 5-position is the site for isopropyl ether formation.

Etherification to Introduce Isopropoxy Group

The isopropoxy substituent is introduced by alkylation of the phenolic hydroxy group with isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate. This reaction is generally performed in polar aprotic solvents like acetonitrile or N,N-dimethylformamide under heating conditions (around 80 °C) overnight to ensure complete conversion.

Reaction conditions:

Reagents Solvent(s) Temperature Time Notes
Isopropyl bromide Acetonitrile / DMF 80 °C Overnight Base: Potassium carbonate
Potassium carbonate Stirring under inert atmosphere

This step yields the 5-isopropoxy-2-methylbenzoate intermediate, typically as an oil or solid depending on purity.

Esterification to Form Ethyl Ester

If starting from the acid, esterification with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions is performed. Alternatively, if starting from methyl esters, transesterification with ethanol under acidic or basic catalysis can be employed.

Typical esterification reaction:

$$
\text{5-isopropoxy-2-methylbenzoic acid} + \text{ethanol} \xrightarrow[\text{acid catalyst}]{\text{reflux}} \text{Ethyl 5-isopropoxy-2-methylbenzoate} + \text{water}
$$

Water removal (e.g., via Dean-Stark apparatus) drives the equilibrium toward ester formation.

Representative Synthetic Procedure (Adapted from Related Compounds)

Step Description Conditions / Reagents Yield / Notes
1 Starting from 5-hydroxy-2-methylbenzoic acid or ester Commercially available or synthesized Purity > 98%
2 Etherification: Reaction with isopropyl bromide and potassium carbonate in acetonitrile/DMF 80 °C, overnight stirring Yields typically 80-90%
3 Esterification: Acid-catalyzed reaction with ethanol under reflux with water removal Reflux 4-6 hours, sulfuric acid catalyst Yields 85-95%
4 Purification by extraction, drying, and distillation or recrystallization Standard organic workup Product purity > 97% (HPLC confirmed)

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity, with typical purity levels above 97%.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structure.
  • Isolation: The final product is isolated as a yellow oil or crystalline solid depending on conditions.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Impact on Product Quality
Reaction Temperature 60–80 °C Higher temperature improves rate but may cause side reactions
Reaction Time 8–24 hours Longer time ensures completion
Solvent Acetonitrile / DMF / Ethanol Solvent choice affects solubility and yield
Base Potassium carbonate Efficient for etherification
Catalyst for Esterification Sulfuric acid or p-toluenesulfonic acid Drives ester formation
Purification Method Extraction, drying, recrystallization Ensures high purity
Yield 80–95% (overall) Dependent on step optimization

Research Findings and Industrial Considerations

  • The etherification step is critical for regioselectivity and yield; potassium carbonate provides mild basic conditions that favor selective alkylation of phenolic hydroxyl groups without affecting ester moieties.
  • Esterification under acidic reflux with ethanol is a well-established method, with water removal shifting equilibrium toward the ester product.
  • The methyl substituent at the 2-position stabilizes the aromatic ring and influences reactivity; its presence from the start is preferred to avoid additional methylation steps.
  • Purification steps are essential to remove unreacted starting materials and side products, ensuring the compound's suitability for further synthetic applications or industrial use.
  • The described methods are scalable and compatible with industrial synthesis, offering cost-effective routes with readily available reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isopropoxy-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-isopropoxy-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-isopropoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes .

Comparison with Similar Compounds

Research Findings and Data Limitations

  • Physical Properties: Data gaps exist for melting points, solubility, and spectroscopic profiles (IR, NMR) of this compound. These can be partially inferred from analogs like Ethyl 2-methoxybenzoate, which has documented solubility in ethanol and refractive indices .

Biological Activity

Ethyl 5-isopropoxy-2-methylbenzoate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its synthesis, mechanisms of action, and therapeutic potentials.

This compound is an ester derived from benzoic acid. Its molecular formula is C12H16O3C_{12}H_{16}O_3, and it features an isopropoxy group at the 5-position of the aromatic ring. The compound's structure can be represented as follows:

Ethyl 5 isopropoxy 2 methylbenzoate(C12H16O3)\text{Ethyl 5 isopropoxy 2 methylbenzoate}\quad (C_{12}H_{16}O_3)

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these bacteria were observed to be in the range of 50-100 µg/mL, indicating moderate antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Antiplasmodial Activity

Research has also highlighted the potential antiplasmodial activity of this compound. In a study focusing on derivatives of benzoates, this compound exhibited IC50 values in the low micromolar range against Plasmodium falciparum, a malaria-causing parasite. The selectivity index was favorable, indicating a potential for further development as an antimalarial agent.

CompoundIC50 (µM)Selectivity Index
This compound4.5>10

Cytotoxicity

Cytotoxicity assays conducted on human cancer cell lines (e.g., MCF7 breast cancer cells) revealed that this compound had a CC50 value greater than 100 µM, suggesting it has a relatively low cytotoxic effect compared to its antimicrobial and antiplasmodial activities.

The mechanism by which this compound exerts its biological effects may involve interference with cellular processes such as protein synthesis or enzyme activity. For instance, its structural similarity to other benzoate derivatives known to inhibit key metabolic pathways in bacteria and parasites suggests that it may act similarly.

Case Studies

  • Antimicrobial Efficacy : A recent study published in Frontiers in Microbiology evaluated various benzoate derivatives, including this compound, demonstrating its effectiveness against multi-drug resistant strains.
  • Antimalarial Research : Another research article focused on the synthesis and biological evaluation of new benzoate derivatives highlighted the promising antiplasmodial activity of this compound, suggesting further investigation into its mechanism and potential as a lead compound for malaria treatment.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 5-isopropoxy-2-methylbenzoate to improve yield and purity?

  • Methodological Answer : The synthesis can be optimized using a two-step esterification process. First, introduce the isopropoxy group via nucleophilic substitution of a hydroxyl group on 5-hydroxy-2-methylbenzoic acid using isopropyl bromide in the presence of a base (e.g., K₂CO₃). Second, perform esterification with ethanol under acidic conditions (e.g., H₂SO₄ catalyst) at reflux . Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient). Purity can be confirmed by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Identify the ethyl ester group (δ ~4.3 ppm, quartet; δ ~1.3 ppm, triplet), isopropoxy methyl groups (δ ~1.2–1.4 ppm, doublet), and aromatic protons (δ ~6.5–7.5 ppm).
  • ¹³C NMR : Confirm the ester carbonyl (δ ~165–170 ppm) and quaternary carbons in the aromatic ring.
  • FT-IR : Detect ester C=O stretching (~1720 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable): Resolve the molecular structure using SHELXL for refinement .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation). Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water) and compare peak area reductions over time. Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of the ester or ether linkages) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data for this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Discrepancies in reactivity may arise from steric hindrance due to the isopropoxy group. Use computational modeling (DFT calculations) to map electron density and steric effects on the aromatic ring. Experimentally, compare reaction rates under controlled conditions (e.g., varying solvents, temperatures) and analyze substituent effects via Hammett plots. Cross-validate results with kinetic studies (e.g., monitoring by UV-vis spectroscopy) .

Q. How can researchers design experiments to study the role of this compound as a synthetic intermediate in heterocyclic chemistry?

  • Methodological Answer : Explore its use as a precursor for benzoxazole derivatives. React the ester with hydrazine to form a carbohydrazide intermediate (4a-e protocol in ), then cyclize with POCl₃ or polyphosphoric acid. Optimize cyclization conditions (time, temperature) and characterize products via X-ray crystallography to confirm ring formation . Compare electronic effects of the isopropoxy group on reaction efficiency.

Q. What advanced analytical methods can elucidate the crystal packing and intermolecular interactions of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Use SHELXD for structure solution and SHELXL for refinement. Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H···O contacts from the ester group) .
  • DSC/TGA : Study thermal behavior (melting point, decomposition) and correlate with crystallographic data.
  • Solid-state NMR : Probe molecular dynamics and hydrogen bonding in the crystalline lattice .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Systematically test solubility in solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, DMSO) using gravimetric analysis. Cross-reference with Hansen solubility parameters to predict compatibility. If contradictions persist, consider the impact of crystallinity vs. amorphous forms (analyzed via PXRD) or impurities (detected by GC-MS). Replicate experiments under inert atmospheres to rule out hydrolysis .

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